N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Pyrazole Moiety: The pyrazole moiety can be introduced by reacting the benzothiazole derivative with a pyrazole-containing reagent, such as 3,5-dimethyl-1H-pyrazole, under basic conditions.
Formation of the Acetamide Linkage: The final step involves the coupling of the benzothiazole-pyrazole intermediate with 3-methoxyphenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halides, hydroxyl groups, nucleophiles like amines or thiols, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide
- N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide
- N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-chlorophenoxy)acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide is unique due to the specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl and 3-methoxyphenoxy groups may enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-16-13-17(2)27(25-16)12-11-26(23-24-20-9-4-5-10-21(20)31-23)22(28)15-30-19-8-6-7-18(14-19)29-3/h4-10,13-14H,11-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJUNIWOVGZDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC(=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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